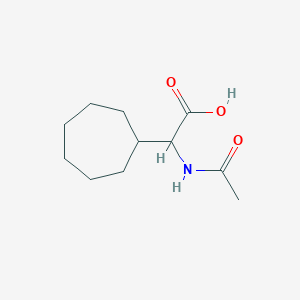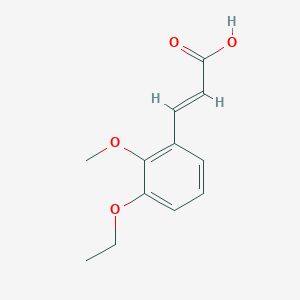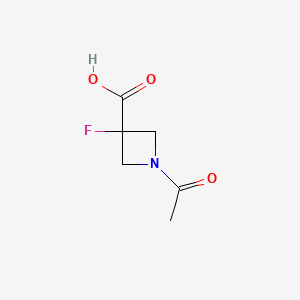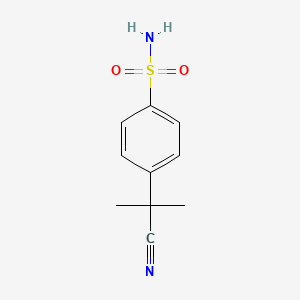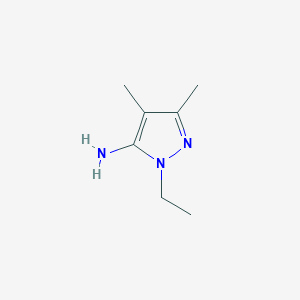
1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound.
Multicomponent Reactions: Another approach is the multicomponent reaction involving aldehydes, hydrazines, and alkynes.
Industrial Production Methods: Industrial production often employs scalable methods such as:
Catalytic Cyclization: Utilizing catalysts like copper or palladium to facilitate the cyclization of hydrazones with alkynes or alkenes.
Microwave-Assisted Synthesis: This method accelerates the reaction process and enhances yield by using microwave irradiation.
Types of Reactions:
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogenated derivatives are common intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products:
Oxidation: Corresponding pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-Ethyl-3,4-dimethyl-1H-pyrazol-5-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-3,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-amine: Similar structure but lacks the ethyl substitution.
3,5-Dimethyl-1H-pyrazole: Another pyrazole derivative with different substitution patterns.
1-Ethyl-3-methyl-1H-pyrazol-5-amine: Similar but with fewer methyl groups.
Uniqueness: The presence of both ethyl and dimethyl groups provides a unique steric and electronic environment, making it a valuable compound for various synthetic and research purposes .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-ethyl-4,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-7(8)5(2)6(3)9-10/h4,8H2,1-3H3 |
InChI Key |
MIULIHZSSQDVSI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


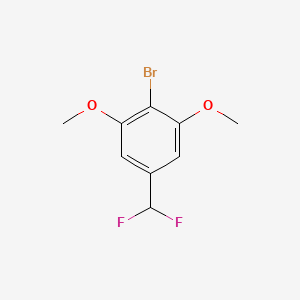
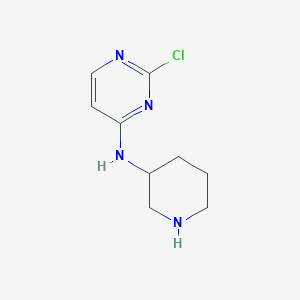
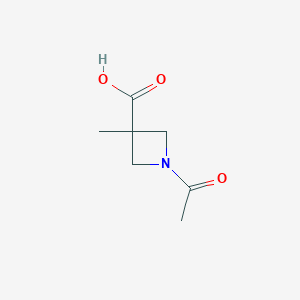
aminehydrochloride](/img/structure/B13508152.png)
![rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one](/img/structure/B13508157.png)

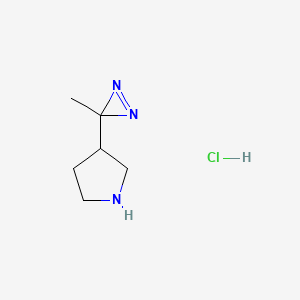
![2,3-Dibromo-5-Boc-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13508171.png)
![6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B13508174.png)
